Arcapillin

Antiviral SARS-CoV-2 MERS-CoV

Researchers often face supply challenges for structurally authenticated, bioactivity-defined flavonoids. Arcapillin (CAS 83162-82-7) resolves this as a precisely characterized 2′,4′,5-trihydroxy-5′,6,7-trimethoxyflavone with quantifiable pharmacology: IC₅₀ 190.8 μg/mL (SARS-CoV-2) and 16.58 μg/mL (MERS-CoV); GI-selective antispasmodic activity without tracheal/urinary bladder effects; and dual enzyme inhibition (α-glucosidase & PTP1B). Sourced via bioactivity-guided isolation protocols, it ensures reproducible experimental outcomes. We guarantee ≥98% HPLC purity, rigorous QC documentation (COA, NMR, MS), and reliable global cold-chain shipping.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 83162-82-7
Cat. No. B1665599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArcapillin
CAS83162-82-7
SynonymsArcapillin
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O
InChIInChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3
InChIKeyIZWKTABKAJGBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arcapillin Procurement Guide: Antiviral & Smooth Muscle Research


Arcapillin (CAS 83162-82-7), also known as 2′,4′,5-trihydroxy-5′,6,7-trimethoxyflavone, is a trihydroxyflavone O-methylated flavonoid isolated from Artemisia species, particularly Artemisia capillaris Thunb. and Artemisia monosperma Delile [1]. Structurally defined by hydroxy groups at positions 2′, 4′, and 5 and methoxy groups at positions 5′, 6, and 7 on the flavone backbone [2], Arcapillin has been classified as a plant metabolite with documented enzyme inhibitory roles, including EC 3.2.1.20 (α-glucosidase) inhibitor and EC 3.1.3.48 (protein-tyrosine-phosphatase 1B, PTP1B) inhibitor activities [3]. This compound has demonstrated quantifiable antiviral activity against SARS-CoV-2 and MERS-CoV, dose-dependent antispasmodic effects on isolated smooth muscle preparations, and hepatoprotective activity in CCl₄-induced liver lesion models.

1
Antiviral screening context Reported coronavirus assay response context (MERS-CoV, SARS-CoV-2)
2
Tissue-selectivity research workflow Gastrointestinal smooth muscle endpoint review; reported tracheal/urinary sparing context
3
Dual enzyme inhibition study fit α-Glucosidase and PTP1B pathway-response context; reported class-level annotation

Why Common Flavones Cannot Substitute Arcapillin


Arcapillin possesses a unique substitution pattern (2′,4′,5-trihydroxy-5′,6,7-trimethoxyflavone) that distinguishes it from structurally related Artemisia flavones such as eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) and jaceosidin (5,7,4′-trihydroxy-6,3′-dimethoxyflavone) [1]. Unlike apigenin (4′,5,7-trihydroxyflavone) or luteolin (3′,4′,5,7-tetrahydroxyflavone) which lack the extensive O-methylation pattern, Arcapillin's trimethoxy substitution confers distinct physicochemical properties and biological selectivity [2]. Critically, direct comparative pharmacological data reveal that Arcapillin exhibits antiviral IC₅₀ values against SARS-CoV-2 and MERS-CoV where closely related co-isolated flavonoids from the same Artemisia extract did not demonstrate comparable activity in the same study [3]. Additionally, Arcapillin displays organ-specific antispasmodic selectivity that differs from eupatilin and 7-O-methyleriodictyol, with Arcapillin lacking inhibitory effects on tracheal and urinary bladder smooth muscle while eupatilin and 7-O-methyleriodictyol do inhibit these tissues [4]. These differential features mean that generic substitution with other flavones cannot replicate Arcapillin's specific experimental outcomes.

Attribute
Arcapillin (Target)
O-Methylation Pattern
Unique 5',6,7-trimethoxy substitution; apigenin/luteolin lack this pattern
Antiviral Assay Context
Reported MERS-CoV and SARS-CoV-2 assay response; co-isolated flavones not shown to match this context
Smooth Muscle Tissue Profile
Reported ileum/pulmonary artery response; tracheal and urinary bladder endpoint context may differ vs. eupatilin

Arcapillin Quantitative Differentiation Evidence


Antiviral IC₅₀ Against MERS-CoV and SARS-CoV-2

Arcapillin showed quantifiable antiviral activity against MERS-CoV and SARS-CoV-2 with IC₅₀ values of 16.58 μg mL⁻¹ and 190.8 μg mL⁻¹, respectively, in in vitro assays [1]. Molecular modeling revealed Arcapillin exhibited a docking energy of -6.16 kcal mol⁻¹ within the SARS-CoV-2 main protease (Mpro) binding site, ranking among the top two compounds from the Artemisia monosperma extract alongside rhamnetin (-6.70 kcal mol⁻¹) [1]. Other co-isolated flavonoids from the same extract including jaceosidin, hispidulin, 7-O-methyleriodictyol, and eupatilin were not reported to demonstrate comparable antiviral IC₅₀ values in this study.

Antiviral IC₅₀
Cross-study comparable
MERS-CoV: 16.58 μg mL⁻¹; SARS-CoV-2: 190.8 μg mL⁻¹
Docking
-6.16 kcal mol⁻¹
Supports antiviral screening context; reported Mpro docking rank
Co-isolated flavones not reported with comparable IC₅₀ in same study
Antiviral SARS-CoV-2 MERS-CoV Coronavirus

Smooth Muscle Tissue Selectivity vs Eupatilin

In a concentration-dependent study (10⁻⁷ M to 3×10⁻⁴ M), Arcapillin, eupatilin, and 7-O-methyleriodictyol all demonstrated antispasmodic effects on rat ileum, uterus, and pulmonary artery smooth muscle [1]. However, Arcapillin showed no observed effect on tracheal smooth muscle contraction at any tested concentration and caused a slight increase in urinary bladder contraction only at the highest concentrations starting at 10⁻⁴ M [2]. In contrast, eupatilin and 7-O-methyleriodictyol inhibited the contraction of both trachea and urinary bladder [1].

Tissue Selectivity
Head-to-head comparison
Ileum / pulmonary artery: response observed; Trachea / urinary bladder: no inhibitory effect reported
Reported organ-specific endpoint context; eupatilin inhibited all tissues
Rat isolated organ bath, 10⁻⁷ M to 3×10⁻⁴ M
Antispasmodic Smooth Muscle Gastrointestinal Pharmacology

Hepatoprotective Activity in CCl₄ Liver Injury Model

A methanol extract of Artemisia capillaris herbs demonstrated intense suppressive activity in CCl₄-induced liver lesions in mice. Bioactivity-guided fractionation of this extract led to the isolation and identification of Arcapillin as one of the liver-protective principles, alongside the known flavonol eupatolitin [1]. This represents the foundational study establishing Arcapillin's hepatoprotective activity.

Hepatoprotective Model
Data to verify
Identified via bioactivity-guided fractionation in CCl₄ mouse model
Foundational liver-lesion model context; quantitative comparative data not available
Source review; original isolation study
Hepatoprotective Liver Protection CCl₄-induced hepatotoxicity

α-Glucosidase and PTP1B Enzyme Inhibition

Arcapillin has been functionally classified as an inhibitor of both α-glucosidase (EC 3.2.1.20) and protein tyrosine phosphatase 1B (PTP1B, EC 3.1.3.48) [1]. The methanol extract of Artemisia capillaris, from which Arcapillin was isolated, exhibited the highest α-glucosidase inhibitory activity together with significant PTP1B inhibitory activity among the tested Artemisia species extracts [2]. Arcapillin is described as having moderate PTP1B inhibitory activity [3].

Enzyme Inhibition Class
Class-level inference
EC 3.2.1.20 (α-glucosidase) and EC 3.1.3.48 (PTP1B) inhibitor annotation
Supports metabolic disorder research context; purified IC₅₀ not reported
PTP1B activity characterized as moderate; extract-level data
α-Glucosidase PTP1B Diabetes Enzyme Inhibition

Arcapillin Research & Procurement Application Scenarios


Coronavirus Antiviral Screening & Mpro Inhibitor Development

Arcapillin is directly applicable for in vitro antiviral screening programs targeting SARS-CoV-2 and MERS-CoV. With demonstrated IC₅₀ values of 190.8 μg mL⁻¹ (SARS-CoV-2) and 16.58 μg mL⁻¹ (MERS-CoV) [1], Arcapillin serves as a quantifiable reference compound for evaluating novel antiviral candidates. Its documented molecular docking score (-6.16 kcal mol⁻¹) against the SARS-CoV-2 Mpro active site provides a computational benchmark for structure-based drug design efforts [1]. Researchers investigating Artemisia-derived antivirals should specifically request Arcapillin rather than generic Artemisia flavones, as co-isolated compounds (jaceosidin, hispidulin, eupatilin, 7-O-methyleriodictyol) were not reported to demonstrate comparable activity in the same study system.

Gastrointestinal Antispasmodic with Respiratory/Urinary Sparing

For investigators studying smooth muscle relaxation mechanisms specific to gastrointestinal tissues, Arcapillin offers a distinct selectivity profile compared to structurally related flavones. In isolated organ bath studies using rat ileum and pulmonary artery preparations, Arcapillin produced concentration-dependent relaxation (10⁻⁷ M to 3×10⁻⁴ M) [2]. Critically, Arcapillin showed no observed effect on tracheal smooth muscle at any tested concentration and did not inhibit urinary bladder contraction [2], whereas the closely related flavonoids eupatilin and 7-O-methyleriodictyol inhibited both trachea and urinary bladder [3]. This differential tissue selectivity makes Arcapillin the preferred choice for studies where off-target effects on respiratory or urinary smooth muscle would confound experimental interpretation.

Liver Protection & Hepatotoxicity Mechanistic Studies

Arcapillin was originally identified as an anti-hepatotoxic principle from Artemisia capillaris via bioactivity-guided fractionation using CCl₄-induced liver lesions in mice [4]. This foundational characterization makes Arcapillin a relevant tool compound for hepatoprotection mechanism studies, particularly in experimental models involving chemical-induced liver injury. Researchers investigating the molecular pathways underlying Artemisia-derived hepatoprotective effects should source purified Arcapillin for target identification and pathway validation experiments.

α-Glucosidase and PTP1B Inhibition Research

Arcapillin is functionally annotated as an inhibitor of both α-glucosidase (EC 3.2.1.20) and PTP1B (EC 3.1.3.48), two enzymes implicated in carbohydrate metabolism and insulin signaling [5]. The methanol extract of A. capillaris, from which Arcapillin is derived, demonstrated the highest α-glucosidase inhibitory activity among tested Artemisia species extracts [6]. For researchers investigating natural product-based diabetes therapeutics, Arcapillin represents a structurally defined flavone with dual-target potential, suitable for structure-activity relationship studies comparing O-methylated versus non-methylated flavonoid analogs.

Application
Selection Property
Validation Focus
Coronavirus antiviral screening
Reported MERS-CoV/SARS-CoV-2 assay context
Mpro docking and IC₅₀ endpoint review
GI smooth muscle research
Tissue-selectivity endpoint context
Tracheal/urinary bladder sparing profile review
Hepatoprotection model studies
Bioactivity-guided fractionation identity
CCl₄ liver-lesion model-response review
Metabolic enzyme inhibition research
Dual α-glucosidase/PTP1B annotation
Class-level enzyme assay context; purified IC₅₀ to verify

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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